Stereochemical Identity: (3S) vs. (3R) Enantiomer — Defined Chiral Configuration at the β-Carbon
The (3S)-enantiomer (CAS 1270066-18-6) and (3R)-enantiomer are non-superimposable mirror images distinguished by opposite stereochemistry at the β-carbon. The (3S) isomer bears the [C@H] configuration (InChI Key SDSUWEAQDKOWRC-QMMMGPOBSA-N), whereas the (3R) isomer bears [C@@H] (InChI Key SDSUWEAQDKOWRC-MRVPVSSYSA-N) . In β-amino acid SAR, the (S)-configuration is frequently the eutomer for biological target engagement, consistent with the stereochemical preference observed for (S)-3-amino-3-phenylpropanoic acid in cathepsin inhibitor construction [1]. The (3S)-enantiomer is supplied with certified enantiomeric purity of 95–98%, providing defined stereochemistry for reproducible experimental outcomes .
| Evidence Dimension | Stereochemical configuration at β-carbon |
|---|---|
| Target Compound Data | (3S), InChI Key SDSUWEAQDKOWRC-QMMMGPOBSA-N, [C@H] configuration |
| Comparator Or Baseline | (3R), InChI Key SDSUWEAQDKOWRC-MRVPVSSYSA-N, [C@@H] configuration |
| Quantified Difference | Opposite absolute configuration; enantiomers are non-superimposable mirror images. Vendor-certified enantiomeric purity ≥95% for (3S) . |
| Conditions | Structural identity confirmed by InChI Key and CAS registry; (3S) CAS 1270066-18-6 vs. racemate CAS 773122-03-5 |
Why This Matters
Opposite enantiomers can exhibit orders-of-magnitude differences in target binding affinity and biological activity; procurement of the stereochemically defined (3S)-enantiomer ensures reproducible SAR data.
- [1] Forró, E.; Tasnádi, G.; Fülöp, F. Enzymatic preparation of (S)-3-amino-3-(o-tolyl)propanoic acid, a key intermediate for the construction of Cathepsin inhibitors. ScienceDirect, 2013. https://www.sciencedirect.com (accessed 2026-04-30). View Source
